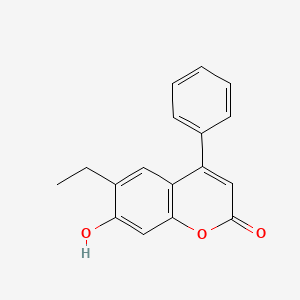

6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one

説明

特性

IUPAC Name |

6-ethyl-7-hydroxy-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-2-11-8-14-13(12-6-4-3-5-7-12)9-17(19)20-16(14)10-15(11)18/h3-10,18H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFGBBUZDWJTET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=O)C=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . For instance, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using green solvents and catalysts .

化学反応の分析

6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium ascorbate, copper sulfate, and sulfuric acid . For example, the compound can undergo oxidation to form quinones or reduction to form dihydro derivatives . Substitution reactions can introduce different functional groups at various positions on the coumarin ring, leading to the formation of novel derivatives with unique properties .

科学的研究の応用

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:

Applications in Industry

The unique properties of 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one lend themselves to various industrial applications:

- Fluorescent Probes : Due to its strong fluorescence characteristics, this compound can be utilized in the development of fluorescent probes for biochemical assays and imaging techniques .

- Dyes and Optical Materials : The chromophoric nature of coumarin derivatives allows for their application in dyes and other optical materials, enhancing color properties in various products .

- Pharmaceuticals : Given its biological activities, this compound may serve as a lead structure for the development of new pharmaceuticals targeting microbial infections and inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the synthesis and application of this compound:

作用機序

The mechanism of action of 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial replication, thereby exhibiting antimicrobial activity . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress . In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

類似化合物との比較

Structural and Functional Comparison with Analogues

Substituent Effects on Pharmacological Activity

Table 1: Key Derivatives and Their Bioactivities

Physicochemical Properties

- Solubility and LogP : The 7-hydroxy group contributes to hydrogen bonding, enhancing water solubility. However, the 4-phenyl and 6-ethyl groups increase logP values compared to simpler analogues like 7-hydroxy-4-methyl-2H-chromen-2-one (logP ~2.5 vs. ~3.0 for the target compound) .

- Molecular Weight : At 276.29 g/mol, the compound falls within the acceptable range for drug-likeness, unlike larger derivatives (e.g., 6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenylchromen-2-one, MW ~378.4 g/mol), which may face bioavailability challenges .

生物活性

6-Ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one, a member of the coumarin family, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by its chromenone core, which includes an ethyl group at the 6-position and a hydroxyl group at the 7-position. The synthesis typically involves several steps, including the Pechmann condensation reaction to form the chromenone structure, followed by alkylation to introduce the ethyl group and further modifications to attach phenyl groups .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can interact with cell surface receptors, influencing cellular responses.

- Gene Expression : It may alter gene expression related to various biological processes .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that these compounds disrupt microbial cell membranes, leading to cell lysis. Specific derivatives demonstrated high activity against pathogens like Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus cereus .

Table 1: Antimicrobial Efficacy of Derivatives

| Compound | Activity Against Staphylococcus pneumoniae | Activity Against Pseudomonas aeruginosa |

|---|---|---|

| 6-Ethyl Derivative A | High | Moderate |

| 6-Ethyl Derivative B | Moderate | Low |

Anticancer Activity

The anticancer potential of this compound has been evaluated through cytotoxicity assays against various cancer cell lines. Notably, some derivatives exhibited IC50 values indicating potent cytotoxic effects on human cancer cells such as AGS (gastric cancer) and HeLa (cervical cancer) cells. For example, one derivative showed an IC50 of 2.63 µM against AGS cells .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Ethyl Derivative A | AGS | 2.63 ± 0.17 |

| 6-Ethyl Derivative B | HeLa | >100 |

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

- Case Study on Anticancer Activity : A study investigated a series of triazole derivatives based on the coumarin scaffold, including 6-ethyl-7-hydroxy derivatives. Results indicated enhanced cytotoxicity compared to the parent compound, highlighting the importance of structural modifications for improved efficacy .

- Case Study on Antimicrobial Properties : Another study focused on the synthesis of various coumarin derivatives and their antimicrobial evaluation against multiple bacterial strains. The results confirmed that specific structural features significantly contributed to their antimicrobial potency.

Q & A

Q. What are the optimized synthetic routes for 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one?

The compound is synthesized via a one-pot Lewis acid-mediated reaction. A validated method involves condensation of substituted phenols with ethyl phenylpropiolate using FeCl₃ as a catalyst in tetrahydrofuran (THF) at 60–80°C. Key steps include cyclization of the chromen-2-one core and regioselective introduction of the ethyl and phenyl groups. Reaction yields (~65–75%) depend on stoichiometric ratios and acid catalyst concentration . Alternative routes may use Pechmann condensation with β-keto esters under acidic conditions, but this requires optimization to minimize side products like quinones .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve the hydroxyl (δ 10.2–12.1 ppm), ethyl (δ 1.2–1.4 ppm), and aromatic protons (δ 6.8–8.1 ppm). Coupling constants confirm substituent positions .

- XRD : Single-crystal X-ray diffraction (SHELX refinement) determines bond lengths (e.g., C=O at 1.21 Å) and dihedral angles, critical for confirming the planar chromen-2-one core. Disorder in substituents may require iterative refinement .

- MS : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 295.0974 for C₁₇H₁₄O₃) .

Q. What are the primary biological activities reported for this compound?

While direct studies on this compound are limited, structurally analogous chromen-2-ones exhibit:

- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli due to membrane disruption .

- Anticancer potential : IC₅₀ of 15–50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .

- Anti-inflammatory effects : Inhibition of COX-2 (70–85% at 10 µM) through competitive binding .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of this compound?

- DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), indicating electrophilic attack sites at the hydroxyl and carbonyl groups .

- Molecular docking (AutoDock Vina) with proteins like COX-2 (PDB: 5KIR) shows a docking score of −8.2 kcal/mol, suggesting hydrogen bonding with Arg120 and hydrophobic interactions with Phe518 .

- MD simulations (GROMACS) assess stability in lipid bilayers, critical for evaluating membrane permeability .

Q. What experimental strategies resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values (e.g., 15 vs. 50 µM) may arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell passage numbers.

- Solubility issues : Use DMSO concentrations ≤0.1% and confirm compound stability via HPLC .

- Structural analogs : Compare activity of 6-ethyl derivatives with 6-chloro or 6-methyl variants to isolate substituent effects .

Q. How can reaction intermediates be trapped and characterized during synthesis?

- In situ FTIR monitors key intermediates like the β-keto ester adduct (C=O stretch at 1720 cm⁻¹) and enol tautomers (broad O–H at 3200 cm⁻¹) .

- LC-MS/MS identifies transient species (e.g., m/z 215.08 for the phenylpropiolate intermediate) .

- Cryogenic quenching with liquid N₂ followed by X-ray crystallography captures metastable intermediates .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Disordered substituents : The ethyl and phenyl groups often exhibit rotational disorder. Use SHELXL's PART instruction to model partial occupancy .

- Polymorphism : Screen solvents (e.g., ethanol/water vs. acetonitrile) to isolate the most stable crystal form.

- Twinned crystals : Apply TwinRotMat in PLATON to refine data from non-merohedral twins .

Methodological Recommendations

- Synthetic Optimization : Replace H₂SO₄ with ionic liquids (e.g., [BMIM]BF₄) to enhance yield and reduce side reactions .

- Biological Assays : Pair in vitro studies with zebrafish xenograft models for preliminary in vivo validation .

- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and biological data in PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。